tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16487853
Molecular Formula: C10H17BrFNO2
Molecular Weight: 282.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17BrFNO2 |
|---|---|
| Molecular Weight | 282.15 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | OUGGBJCLSCFLRW-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CBr)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate belongs to the pyrrolidine class of heterocyclic compounds, featuring:
-
A five-membered pyrrolidine ring with fluorine and bromomethyl substituents at the 3-position.
-
A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthetic manipulations.
-
Chirality at the 3-carbon, designated as (R)-configuration, which critically influences its reactivity and biological interactions .
The molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol .
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Stereoselective Synthesis Routes
While no explicit protocols for the (3R)-isomer are published, analogous compounds suggest a multi-step approach:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to establish the pyrrolidine backbone.
-
Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.
-
Bromomethylation: Free-radical bromination or nucleophilic substitution to introduce the bromomethyl group.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Critical Reaction Parameters
-
Temperature Control: Low temperatures (−30°C to 20°C) to minimize racemization during bromomethylation .
-
Stereochemical Integrity: Chiral auxiliaries or enzymatic resolution to preserve the (R)-configuration.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
-
Thermal Stability: Stable at room temperature but prone to decomposition above 150°C due to Boc group cleavage.
-
Hydrolytic Sensitivity: Susceptible to acidic or basic conditions, necessitating anhydrous handling .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.47 (s, 9H, Boc CH₃), 3.42–3.76 (m, 4H, pyrrolidine CH₂), and 5.27 (br s, 1H, fluorinated CH) .
-
¹³C NMR: Peaks at δ 80.1 (Boc quaternary C), 122.5 (C-F, J = 240 Hz), and 34.8 (BrCH₂).
Applications in Medicinal Chemistry
Role in Proteolysis-Targeting Chimeras (PROTACs)
The bromomethyl group enables covalent conjugation to E3 ligase ligands, making this compound a key building block for PROTACs—a class of targeted protein degraders .
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Fluorinated pyrrolidines are established DPP-IV inhibitors for type 2 diabetes therapy. The (R)-configuration may enhance binding affinity to the S1 pocket of DPP-IV.
Table 2: Biological Activity of Analogous Compounds
| Compound | IC₅₀ (DPP-IV) | Selectivity Over DPP-8/9 | Source |
|---|---|---|---|
| (2S,4S)-4-fluoropyrrolidine analog | 12 nM | >100-fold | |
| (3R)-bromomethyl derivative | Pending | — | — |
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
-
(3R) vs. (3S) Configuration: Alters binding kinetics in enzyme inhibition assays. For DPP-IV, the (S)-isomer shows 3-fold lower activity than (R).
-
Bromomethyl vs. Chloromethyl: Bromine’s higher leaving-group ability enhances reactivity in SN2 substitutions .
Future Directions and Research Gaps
Unresolved Challenges
-
Stereoselective Scalability: Current methods for (3R)-isomer synthesis lack industrial feasibility.
-
In Vivo Pharmacokinetics: No data on bioavailability or metabolic pathways.
Emerging Opportunities
-
Covalent Drug Discovery: Leveraging the bromomethyl group for irreversible kinase inhibitors.
-
PET Tracer Development: Fluorine-18 labeling for neuroimaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume